An In-depth Technical Guide to Pyridine-4-thiol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Pyridine-4-thiol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-4-thiol, and its tautomeric form pyridine-4(1H)-thione, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the pyridine (B92270) ring and the thiol/thione functionality, make it a versatile building block for the synthesis of a wide range of compounds with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pyridine-4-thiol, with a focus on its applications in drug discovery and development.
Chemical Structure and Tautomerism
Pyridine-4-thiol exists in a tautomeric equilibrium with its thione form, pyridine-4(1H)-thione. The position of this equilibrium is highly dependent on the solvent environment. In dilute solutions and nonpolar solvents, the thiol form is favored. However, in polar solvents and in the solid state, the thione form predominates due to intermolecular hydrogen bonding and greater polarity.[1][2]
Caption: Tautomeric equilibrium between pyridine-4-thiol and pyridine-4(1H)-thione.
Physicochemical Properties
A summary of the key physicochemical properties of pyridine-4-thiol is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NS | [3] |
| Molar Mass | 111.17 g/mol | [3] |
| Appearance | Yellow to light yellow crystalline powder | |
| Melting Point | 177 °C (decomposes) | [3] |
| pKa | Not available | |
| Solubility | Soluble in DMSO and methanol. | [4] |
Spectroscopic Data
The structural elucidation of pyridine-4-thiol and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data for the predominant thione tautomer.
¹H NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 (broad s) | singlet | 1H | N-H |
| ~7.8 (d) | doublet | 2H | H-2, H-6 |
| ~7.5 (d) | doublet | 2H | H-3, H-5 |
Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.
¹³C NMR Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~177 | C=S (C-4) |
| ~138 | C-2, C-6 |
| ~118 | C-3, C-5 |
Note: Chemical shifts can vary slightly depending on concentration and exact experimental conditions.
FT-IR Data (Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium, Broad | N-H stretch |
| ~1600 | Strong | C=C stretch (aromatic) |
| ~1150 | Strong | C=S stretch |
| ~800 | Strong | C-H out-of-plane bend |
UV-Vis Data
The UV-Vis spectrum of pyridine-4-thiol is sensitive to the solvent, reflecting the tautomeric equilibrium.
| Solvent | λmax (Thiol) (nm) | λmax (Thione) (nm) | Reference(s) |
| Cyclohexane | ~280 | - | [1] |
| Ethanol | - | ~335 | [5] |
| Water | - | ~324 | [4] |
| THF | - | ~360 | [6] |
Experimental Protocols
Synthesis of Pyridine-4-thiol from 4-Chloropyridine (B1293800) Hydrochloride
This method involves the reaction of a commercially available starting material with a sulfur source.
Caption: Workflow for the synthesis of pyridine-4-thiol.
Procedure:
-
A solution of 4-chloropyridine hydrochloride in water is added to a refluxing solution of sodium polysulfide (prepared from sodium sulfide and sulfur).[1]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is acidified with concentrated HCl and heated to digest the precipitated sulfur.
-
The hot solution is filtered to remove sulfur.
-
The filtrate is cooled and neutralized with a strong base (e.g., NaOH) to precipitate the crude pyridine-4-thiol.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure pyridine-4-thiol.[7][8][9][10][11]
S-Alkylation of Pyridine-4-thiol
The sulfur atom in pyridine-4-thiol is a potent nucleophile and readily undergoes S-alkylation with various electrophiles.
Caption: General workflow for the S-alkylation of pyridine-4-thiol.
Procedure:
-
To a solution of pyridine-4-thiol in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate, sodium hydride) is added.[10]
-
The mixture is stirred at room temperature to form the thiolate anion.
-
The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or heated until completion, as monitored by TLC.[10]
-
The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-(alkylthio)pyridine.
Oxidation to 4,4'-Dipyridyl Disulfide
Pyridine-4-thiol can be readily oxidized to its corresponding disulfide, 4,4'-dipyridyl disulfide, a useful reagent in its own right.
Caption: General workflow for the oxidation of pyridine-4-thiol.
Procedure:
-
Pyridine-4-thiol is dissolved in a suitable solvent, such as water or an alcohol.
-
An oxidizing agent, such as hydrogen peroxide or iodine, is added to the solution.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product, 4,4'-dipyridyl disulfide, often precipitates from the reaction mixture and can be collected by filtration.[12][13]
-
If the product does not precipitate, it can be isolated by extraction with an organic solvent.
-
The crude disulfide is then purified by recrystallization.
Applications in Drug Development
The pyridine-4-thiol scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.
As Enzyme Inhibitors
Derivatives of pyridine-4-thiol have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies.
-
Kinase Inhibitors: The pyridine ring can form key hydrogen bonding interactions within the ATP-binding site of kinases, while the thioether linkage allows for the introduction of diverse substituents to target specific regions of the enzyme. This makes pyridine-4-thiol derivatives promising candidates for the development of selective kinase inhibitors for cancer therapy.[14][15]
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of enzymes involved in tissue remodeling, and their dysregulation is implicated in diseases like arthritis and cancer. Pyridine-4-thiol derivatives have been designed to chelate the active site zinc ion of MMPs, leading to their inhibition.[16][17]
-
Cholinesterase Inhibitors: Some pyridine derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This makes them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[7][18]
In Anticancer Drug Design
The pyridine nucleus is a common feature in many approved anticancer drugs.[19] Pyridine-4-thiol provides a versatile platform for the synthesis of novel anticancer agents. Its derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][20]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is linked to the development of several cancers. Small molecule inhibitors of the Hh pathway are therefore of great interest as potential cancer therapeutics. Pyridyl pyrimidine-based compounds have been identified as potent inhibitors of the Hh pathway, demonstrating the potential of the pyridine scaffold in targeting this critical signaling cascade.[20][21][22][23]
Conclusion
Pyridine-4-thiol is a valuable and versatile heterocyclic compound with a rich chemistry and a wide range of applications, particularly in the field of drug discovery. Its tautomeric nature, coupled with the nucleophilicity of the sulfur atom, allows for the synthesis of a diverse array of derivatives. The demonstrated biological activities of these derivatives, including enzyme inhibition and anticancer effects, underscore the importance of the pyridine-4-thiol scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this important molecule, from its fundamental properties to its practical applications.
References
- 1. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyridine-4-thiol [webbook.nist.gov]
- 4. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]
- 5. researchgate.net [researchgate.net]
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- 12. Buy 4,4'-Dipyridyl disulfide | 2645-22-9 [smolecule.com]
- 13. 4,4'-Dithiodipyridine | C10H8N2S2 | CID 75846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. EP1362033B1 - Pyridine matrix metalloproteinase inhibitors - Google Patents [patents.google.com]
- 17. Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. explorationpub.com [explorationpub.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]
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